8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE
Description
8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE is a complex organic compound with the molecular formula C11H15NO4. It is a derivative of benzoxazine, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
8a-hydroxy-4-(2-hydroxyethyl)-7-methyl-2,3-dihydro-1,4-benzoxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-8-7-11(15)10(6-9(8)14)12(2-4-13)3-5-16-11/h6-7,13,15H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMHFHWBMRABDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2(C(=CC1=O)N(CCO2)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazine ring and subsequent functionalization to introduce the hydroxyethyl and methyl groups. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors .
Chemical Reactions Analysis
Types of Reactions
8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxyethyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-2H-1,4-BENZOXAZIN-3(4H)-ONE: Another benzoxazine derivative with similar biological activities.
7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-6-ONE: Shares structural similarities but lacks the hydroxyethyl group.
8A-HYDROXY-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE: Similar core structure but different functional groups.
Uniqueness
The uniqueness of 8A-HYDROXY-4-(2-HYDROXYETHYL)-7-METHYL-3,4,6,8A-TETRAHYDRO-2H-1,4-BENZOXAZIN-6-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
